molecular formula C12H12O3 B8763098 Methyl 3-(4-ethoxyphenyl)propiolate

Methyl 3-(4-ethoxyphenyl)propiolate

Cat. No.: B8763098
M. Wt: 204.22 g/mol
InChI Key: QLRFTYVLYFNRMK-UHFFFAOYSA-N
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Description

Methyl 3-(4-ethoxyphenyl)propiolate is a propiolate ester featuring a 4-ethoxyphenyl substituent. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in cycloaddition and annulation reactions. For instance, it serves as a precursor in the synthesis of nitrogen heterocycles such as pyrroles via copper-catalyzed reactions with isocyanides .

The ethoxy group at the para position of the phenyl ring contributes electron-donating effects, influencing the compound’s electronic properties and reactivity.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 3-(4-ethoxyphenyl)prop-2-ynoate

InChI

InChI=1S/C12H12O3/c1-3-15-11-7-4-10(5-8-11)6-9-12(13)14-2/h4-5,7-8H,3H2,1-2H3

InChI Key

QLRFTYVLYFNRMK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C#CC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Phenylpropiolates

The reactivity and applications of methyl arylpropiolates are highly dependent on the substituents attached to the phenyl ring. Below is a comparative analysis of key analogs:

Table 1: Substituent-Dependent Properties of Methyl Arylpropiolates
Compound Name Substituent Key Reactivity/Application Reference
Methyl 3-(4-ethoxyphenyl)propiolate 4-Ethoxy Pyrrole synthesis via cycloaddition
Methyl 3-(4-fluorophenyl)propiolate 4-Fluoro Annulation with N-phenoxyacetamides
Methyl 3-(4-trifluoromethylphenyl)propiolate 4-Trifluoromethyl Electron-deficient substrate for heterocycles
Methyl 3-(thiophen-2-yl)propiolate Thiophen-2-yl Synthesis of sulfur-containing heterocycles
Methyl 3-(pyridin-2-yl)propiolate Pyridin-2-yl Nitrogen-rich heterocycle formation

Key Observations :

  • Electron-Donating Groups (e.g., ethoxy) : Enhance nucleophilicity at the triple bond, facilitating cycloadditions with electron-deficient partners like isocyanides .
  • Electron-Withdrawing Groups (e.g., trifluoromethyl) : Increase electrophilicity, favoring reactions with nucleophiles or in Diels-Alder cascades .
  • Heteroaromatic Substituents (e.g., thiophene, pyridine) : Introduce heteroatoms into products, modifying solubility and biological activity .

Comparison with Non-Propiolate Analogs

Propiolate esters differ from propanoate esters in their degree of unsaturation, which significantly impacts conjugation and reactivity.

Table 2: Propiolate vs. Propanoate Derivatives
Compound Name Structure Type Key Characteristics Reference
This compound Propiolate Conjugated triple bond; reactive in cycloadditions
Methyl 3-(4-methoxyphenyl)propanoate Propanoate Saturated ester; used in fragrance synthesis
Methyl 3-((4-methoxyphenyl)thio)propiolate Thioether-propiolate Thioether group alters electronic profile

Key Observations :

  • Propiolates : The triple bond enables participation in [2+2], [3+2], and [4+2] cycloadditions, critical for constructing complex heterocycles .
  • Propanoates: Saturated analogs lack this reactivity but are thermally stable, making them suitable for industrial applications like fragrances or plasticizers .

Reactivity and Directional Selectivity

Evidence from Huisgen’s studies highlights that substituents on the phenyl ring dictate the regioselectivity of dipolar additions. For example:

  • Methyl phenylpropiolate adds dipolar species at the phenyl-adjacent carbon due to resonance stabilization .
  • This compound likely follows similar trends, with the ethoxy group further stabilizing intermediates through electron donation .

Industrial and Commercial Relevance

This compound is commercially available through multiple suppliers, as are its analogs like methyl 3-(4-methoxyphenyl)propiolate . This accessibility underscores its utility in both academic and industrial settings. Related ethoxyphenyl-containing compounds, such as cycloprothrin, demonstrate the agrochemical relevance of this structural motif .

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